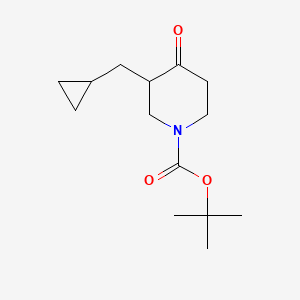

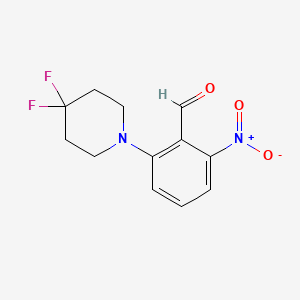

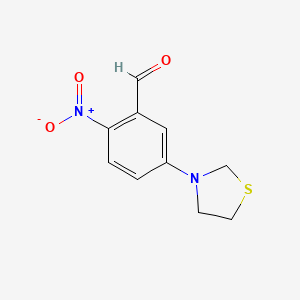

![molecular formula C12H11NOS B1408257 3-(thiophen-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine CAS No. 1630031-24-1](/img/structure/B1408257.png)

3-(thiophen-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine

Overview

Description

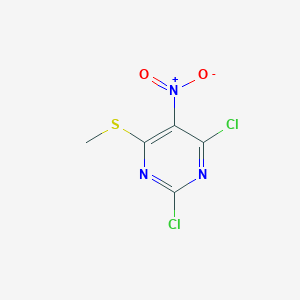

Thiophene is a five-membered ring made up of one sulfur atom and four carbon atoms . Oxazines are heterocyclic compounds containing one oxygen and one nitrogen atom in a six-membered ring . The compound you’re asking about seems to be a fusion of these two structures.

Synthesis Analysis

While specific synthesis methods for “3-(thiophen-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine” are not available, thiophene derivatives are typically synthesized through condensation reactions, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . Oxazines can be generated using flash vacuum pyrolysis .Chemical Reactions Analysis

The chemical reactivity of “this compound” would likely be influenced by the properties of its thiophene and oxazine components. Thiophene derivatives are known for their high resonance energy and electrophilic reactivity . Oxazines, on the other hand, are involved in various reactions, including the Meyers synthesis of aldehydes .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would be influenced by its thiophene and oxazine components. Thiophene has a high π-electron density and a planar structure . Oxazine dyes exhibit solvatochromism .Scientific Research Applications

Synthesis Methods

- Innovative methods have been developed for synthesizing 3,4-dihydro-2H-benzo[1,4]oxazines, including 3-(thiophen-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine, using 2-aminophenol as a starting material (詹淑婷, 2012).

- A tandem aza-Piancatelli rearrangement/Michael reaction catalyzed by In(OTf)3 has been used for synthesizing benzo[b][1,4]oxazine derivatives (B. Reddy et al., 2012).

Biological Activities and Applications

- Some derivatives have been identified for their herbicidal activity, acting as inhibitors of protoporphyrinogen oxidase, a key enzyme in plant metabolism (Mingzhi Huang et al., 2005).

- Novel derivatives have been synthesized for potential use in antimicrobial applications. These compounds were tested against various bacterial strains and showed promising results (K. Hachama et al., 2013).

- A series of 3,4-dihydro-2H-benzo[1,4]oxazine derivatives were developed as dual thromboxane A2 receptor antagonists and prostacyclin receptor agonists, showing potential in anti-thrombotic and cardiovascular applications (M. Ohno et al., 2006).

- Triazole-functionalized 2H-benzo[b][1,4]oxazin-3(4H)-ones have been synthesized and demonstrated significant antimicrobial activity, further supported by molecular docking studies (Rajitha Bollu et al., 2017).

Structural Studies

- Structural analysis of various derivatives has been conducted, revealing insights into their chemical properties and potential applications (G. Chaudhuri et al., 2001).

Mechanism of Action

Target of Action

It’s known that thiophene-based analogs have been studied as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Mode of Action

It’s known that when linking appropriate conjugated molecules to carbon electrodes, the de/rehydrogenation of 1,4-oxazine linkers efficiently switches single-molecule junctions between a low-conducting and a high-conducting state . This change is attributed to the modified energy gap of the central molecule as well as the charge rearrangement at the molecule–electrode interfaces .

Biochemical Pathways

It’s known that thiophene derivatives exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Pharmacokinetics

It’s known that the lipinski rule is followed by these compounds in the molecular prediction studies (in-silico) .

Action Environment

It’s known that the nature of the sulfur reagent makes an essential impact on reaction selectivity .

Future Directions

properties

IUPAC Name |

3-thiophen-2-yl-3,4-dihydro-2H-1,4-benzoxazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NOS/c1-2-5-11-9(4-1)13-10(8-14-11)12-6-3-7-15-12/h1-7,10,13H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGNMMWPHGQOSTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC2=CC=CC=C2O1)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

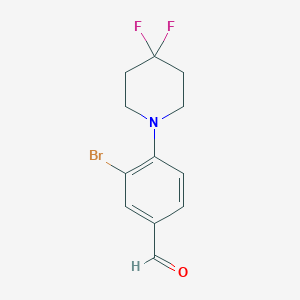

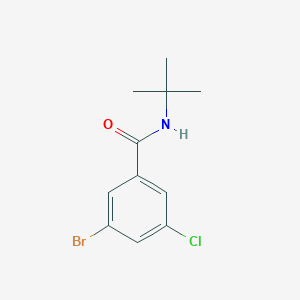

![8-isopropyl-2-thioxo-2,3-dihydropyrazolo[1,5-a][1,3,5]triazin-4(1H)-one](/img/structure/B1408175.png)